molecular formula C7H8BrNO B103567 3-Bromo-5-ethoxypyridine CAS No. 17117-17-8

3-Bromo-5-ethoxypyridine

Cat. No.: B103567
CAS No.: 17117-17-8
M. Wt: 202.05 g/mol
InChI Key: FYUMRYNAZSTXJV-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxypyridine (CAS: 17117-17-8) is a brominated pyridine derivative with an ethoxy substituent at the 5-position. Its molecular formula is C₇H₈BrNO, and it has a molecular weight of 202.05 g/mol. Key physical properties include a melting point of 9°C, boiling point of 240°C, and refractive index of 1.554–1.558 . The compound is a colorless to pale yellow liquid under inert storage conditions .

Synthesis: It is synthesized via nucleophilic substitution of 3,5-dibromopyridine with sodium ethylate, followed by amination or acetylation reactions .

Applications: Primarily used as a pharmaceutical intermediate, it serves as a precursor for bioactive molecules, including acetylated derivatives like 3-acetylamino-5-ethoxypyridine .

Properties

IUPAC Name

3-bromo-5-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUMRYNAZSTXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485198
Record name 3-Bromo-5-ethoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17117-17-8
Record name 3-Bromo-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethoxypyridine
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Preparation Methods

Reaction Mechanism and Conditions

In the first step, 3,5-dibromopyridine undergoes substitution with sodium ethoxide (NaOEt) in anhydrous ethanol. The reaction is typically conducted under reflux (78–85°C) for 12–24 hours, with the 5-position bromine preferentially replaced due to electronic and steric factors. The intermediate this compound is isolated via vacuum distillation or column chromatography, yielding 65–75% purity.

Key Parameters:

  • Solvent : Anhydrous ethanol minimizes hydrolysis of NaOEt.

  • Temperature : Elevated temperatures (≥70°C) accelerate substitution but risk side reactions like dehydrohalogenation.

  • Stoichiometry : A 1.2:1 molar ratio of NaOEt to 3,5-dibromopyridine ensures complete conversion.

Challenges and Optimization

Competing substitution at the 3-position bromine can occur if reaction times exceed 24 hours, leading to di-ethoxylated byproducts. To mitigate this, kinetic control is enforced by quenching the reaction at 85% conversion. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:4 v/v) enhances final purity to >95%.

Direct Bromination of 5-Ethoxypyridine

An alternative route involves direct bromination of 5-ethoxypyridine, offering a streamlined approach with fewer intermediates.

Bromination Agents and Selectivity

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid achieves regioselective bromination at the 3-position. The ethoxy group’s electron-donating nature directs bromine to the meta position, consistent with electrophilic aromatic substitution (EAS) trends.

Typical Protocol:

  • Dissolve 5-ethoxypyridine (1.0 equiv) in glacial acetic acid.

  • Add Br₂ (1.1 equiv) dropwise at 0–5°C to minimize di-bromination.

  • Stir for 6 hours at room temperature, then pour into ice-water.

  • Extract with dichloromethane and purify via recrystallization (ethanol/water).

This method yields 60–70% product with ≤5% di-brominated impurity.

Comparative Analysis of Brominating Agents

AgentSolventTemp (°C)Yield (%)Purity (%)
Br₂Acetic acid256892
NBSCCl₄807295
HBr/H₂O₂H₂O505588

NBS in carbon tetrachloride at 80°C provides superior yield and purity due to controlled radical bromination.

Transition metal-catalyzed cross-coupling reactions offer modular strategies for constructing this compound. The Suzuki-Miyaura coupling, for instance, enables the introduction of ethoxy and bromine groups via sequential reactions.

Sequential Functionalization Approach

  • Ethoxylation : 5-Bromopyridine reacts with ethanol via a copper(I)-catalyzed Ullmann coupling, forming 5-ethoxypyridine.

  • Bromination : The 3-position is brominated using NBS and a radical initiator (e.g., AIBN).

Advantages:

  • Enables late-stage bromination, preserving the ethoxy group.

  • Compatible with sensitive functional groups due to mild conditions.

Limitations:

  • Requires stringent anhydrous conditions for Ullmann coupling.

  • Catalyst cost (e.g., Pd for Suzuki) may limit scalability.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors are increasingly adopted for bromination and ethoxylation steps, offering precise temperature control and reduced reaction times.

Flow Reactor Parameters:

  • Residence Time : 10–15 minutes for bromination (vs. 6 hours in batch).

  • Throughput : 5–10 kg/hour of this compound.

  • Purity : ≥98% after in-line distillation.

Post-synthesis, molecular distillation under high vacuum (0.1–0.5 mmHg) removes trace solvents and oligomers, meeting pharmaceutical-grade standards.

Analytical Characterization

Rigorous quality control ensures compliance with regulatory guidelines.

Key Analytical Methods:

  • ¹H NMR : Distinct signals for ethoxy (–OCH₂CH₃, δ 1.35 ppm, triplet) and pyridine protons (δ 8.2–8.5 ppm).

  • HPLC : Retention time = 4.2 min (C18 column, acetonitrile/H₂O = 70:30).

  • Elemental Analysis : C (41.61%), H (3.90%), Br (38.69%) – theoretical vs. experimental deviation ≤0.3%.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

Pharmaceutical Development

3-Bromo-5-ethoxypyridine is primarily utilized in pharmaceutical research as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic properties, particularly in targeting neurological disorders. The compound's ability to undergo nucleophilic substitutions enables the formation of diverse medicinally relevant structures.

Key Insights:

  • Neurological Disorders: Compounds derived from this compound have shown promise in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Mechanism of Action: The compound can act as a ligand that interacts with specific receptors or enzymes, modulating their activity and potentially leading to therapeutic effects .

Agrochemicals

In the field of agricultural chemistry, this compound is employed in the formulation of agrochemicals, including herbicides and fungicides. Its structural characteristics enhance the effectiveness of crop protection products against pests and diseases.

Key Insights:

  • Efficacy Improvement: Research indicates that this compound can improve the efficacy of existing agrochemical formulations, contributing to better crop yields and pest management strategies .
  • Development of Novel Agents: It serves as a precursor in synthesizing new active ingredients for pesticides, showcasing its importance in sustainable agriculture practices .

Organic Synthesis

The compound is widely recognized as a key building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the creation of complex molecules.

Key Insights:

  • Synthetic Versatility: this compound is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling researchers to develop complex organic compounds efficiently.
  • Production of Derivatives: The compound's ability to form various substituted pyridines through nucleophilic substitution reactions expands its utility in creating derivatives with enhanced biological activities.

Material Science

In material science, this compound is applied in developing advanced materials, including polymers and coatings. Its incorporation into material formulations can enhance durability and resistance to environmental factors.

Key Insights:

  • Polymer Development: The compound's reactive nature allows it to modify material properties, making it valuable for creating functional materials with specific characteristics .

Analytical Chemistry

The compound also finds applications in analytical chemistry, where it serves as a reagent or internal standard in chromatographic analyses.

Key Insights:

  • Quantification and Identification: this compound can be added to samples for improved accuracy in quantifying or identifying other chemical substances using techniques like gas chromatography-mass spectrometry (GC-MS) .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Study ReferenceApplication FocusFindings
Pharmaceutical SynthesisDemonstrated effectiveness in synthesizing compounds targeting dopamine receptors with potential antiemetic properties.
Agrochemical DevelopmentExplored its role as a precursor for novel pesticides that enhance crop protection against specific pests.
Organic Synthesis TechniquesShowed successful incorporation into drug candidates through cross-coupling reactions, highlighting its utility in drug discovery processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The table below compares 3-bromo-5-ethoxypyridine with its methoxy, amino, and halogen-substituted analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key References
This compound 17117-17-8 C₇H₈BrNO 202.05 9 240
3-Bromo-5-methoxypyridine 50720-12-2 C₆H₆BrNO 188.02 Not reported Not reported
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 C₆H₇BrN₂O 203.04 76–77 Not reported
3,5-Dibromopyridine 32719-07-8 C₅H₃Br₂N 236.89 91–93 220–222
3-Bromo-5-ethynylpyridine 866683-52-5 C₇H₄BrN 182.02 Not reported Not reported

Key Observations :

  • Ethoxy vs. Methoxy Substitution : The ethoxy group increases molecular weight and boiling point compared to the methoxy analog (202.05 vs. 188.02 g/mol; 240°C vs. unreported). The ethoxy group’s larger size may enhance lipophilicity, influencing solubility and reactivity .
  • Amino Derivatives: Amino-substituted analogs (e.g., 5-Bromo-6-methoxypyridin-3-amine) exhibit higher melting points due to hydrogen bonding, making them solids at room temperature .
Table 2: Reactivity Comparison
Compound Key Reactions Applications References
This compound Amination with NH₃, acetylation with acetic anhydride Precursor to acetylated pharmaceuticals
3-Bromo-5-methoxypyridine Lithiation with LDA, electrophilic substitution Synthesis of 4-alkyl-3,5-dibromopyridines
3,5-Dibromopyridine Sequential substitution (e.g., with Na ethylate or methoxide) Versatile intermediate for mono-substituted pyridines
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine Sonogashira coupling, Suzuki-Miyaura reactions Medicinal chemistry (kinase inhibitors)

Reactivity Trends :

  • Electrophilic Substitution : The ethoxy group in this compound is electron-donating, directing electrophiles to the para position. This contrasts with 3-bromo-5-methoxypyridine, where smaller methoxy groups may allow faster reaction kinetics .
  • Amination : this compound undergoes amination more readily than 3,5-dibromopyridine due to reduced steric hindrance from the ethoxy group .

Biological Activity

3-Bromo-5-ethoxypyridine is a brominated pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom at the 3-position and an ethoxy group at the 5-position of the pyridine ring, exhibits unique reactivity and biological properties.

The molecular formula of this compound is C8H10BrNOC_8H_{10}BrN_O with a molecular weight of approximately 216.08 g/mol. The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 3-bromopyridine with ethanol or sodium ethylate. Reaction conditions typically require heating under reflux to ensure complete reaction, with purification steps such as silica gel chromatography to isolate the desired product.

Biological Activities

Antitumor Activity : Research indicates that brominated pyridines can exhibit antitumor properties by targeting metabolic pathways in cancer cells. Although direct studies on this compound are sparse, its structural relatives have shown efficacy in inhibiting tumor growth and inducing apoptosis .

Enzyme Interaction : The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction could potentially lead to therapeutic applications in various diseases, including cancer and infectious diseases .

Applications in Research

This compound is utilized as an intermediate in organic synthesis and as a building block for bioactive compounds. Its versatility in chemical reactions allows for the development of more complex organic molecules, which are essential in medicinal chemistry . The compound's potential applications span several fields:

  • Medicinal Chemistry : As a precursor in drug synthesis.
  • Agrochemicals : In the production of herbicides and pesticides.
  • Fine Chemicals : Used in various industrial applications .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds to highlight differences in structure and potential biological activities:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-5-methoxypyridineBromine at 3-position; methoxy group at 5Exhibits different reactivity due to methoxy group
2-Bromo-5-ethoxypyridineBromine at 2-position; ethoxy group at 5Different regioselectivity in reactions
4-Bromo-2-methylpyridineBromine at 4-position; methyl group at 2Variation in biological activity compared to others

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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